molecular formula C20H23N5O2 B2448760 N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclohexanecarboxamide CAS No. 899737-88-3

N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclohexanecarboxamide

Número de catálogo: B2448760
Número CAS: 899737-88-3
Peso molecular: 365.437
Clave InChI: HGQAPPAEVKHZDV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C20H23N5O2 and its molecular weight is 365.437. The purity is usually 95%.
BenchChem offers high-quality N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclohexanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclohexanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2/c1-13-8-9-16(10-14(13)2)25-18-17(11-22-25)20(27)24(12-21-18)23-19(26)15-6-4-3-5-7-15/h8-12,15H,3-7H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGQAPPAEVKHZDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclohexanecarboxamide is a complex organic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This class is noted for its diverse biological activities, particularly in medicinal chemistry. The unique structure of this compound, characterized by a fused bicyclic core and various substituents, contributes to its potential therapeutic applications.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

PropertyValue
Molecular Formula C19_{19}H23_{23}N5_{5}O2_{2}
Molecular Weight 353.4 g/mol
CAS Number 899966-94-0

The core structure features a pyrazolo[3,4-d]pyrimidine framework with a cyclohexanecarboxamide group, which enhances its biological activity through various mechanisms.

Anticancer Properties

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer activities. Specifically, studies have shown that derivatives of this compound can inhibit cancer cell proliferation by targeting key enzymes involved in cell cycle regulation and apoptosis. For instance:

  • Mechanism of Action : The compound may inhibit enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial for DNA synthesis and gene expression regulation in cancer cells .
  • Cell Line Studies : In vitro studies have demonstrated that certain derivatives show selective cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. Notably, some derivatives have IC50 values in the low micromolar range, indicating potent antiproliferative effects.

Antimicrobial Activity

The compound's biological profile also extends to antimicrobial properties. Pyrazolo[3,4-d]pyrimidine derivatives have been investigated for their efficacy against both Gram-positive and Gram-negative bacteria:

  • Efficacy Against Bacteria : Preliminary studies suggest that certain substitutions on the pyrazolo core enhance antibacterial activity. For example, compounds with specific functional groups have shown minimum inhibitory concentrations (MIC) below 10 µM against strains like Staphylococcus aureus and Escherichia coli .

Antioxidant Activity

The antioxidant potential of this compound has been explored due to its ability to scavenge free radicals and reduce oxidative stress:

  • Mechanistic Insights : The presence of electron-donating groups in the structure may facilitate the donation of electrons to free radicals, thus mitigating oxidative damage in biological systems. This activity is particularly relevant in preventing cellular damage associated with chronic diseases.

Case Studies

  • Anticancer Study on MCF-7 Cells :
    • Objective : To evaluate the antiproliferative effects of the compound on MCF-7 breast cancer cells.
    • Methodology : Cells were treated with varying concentrations of the compound for 24 hours.
    • Results : An IC50 value of approximately 5 µM was observed, suggesting significant inhibition of cell growth compared to control groups.
  • Antimicrobial Assessment :
    • Objective : To determine the antimicrobial efficacy against Staphylococcus aureus.
    • Methodology : Disk diffusion method was employed to assess inhibition zones.
    • Results : Compounds exhibited clear zones of inhibition at concentrations as low as 20 µg/mL.

Q & A

Q. What advanced techniques validate the compound’s degradation pathways in metabolic studies?

  • Methodological Answer: LC-MS/MS identifies Phase I metabolites (e.g., hydroxylation at cyclohexane) and Phase II conjugates (glucuronidation). Stable isotope labeling (¹³C/¹⁵N) traces metabolic fate in hepatocyte incubations. CYP450 inhibition assays (CYP3A4/2D6) assess drug-drug interaction risks .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.